
Beta-endorphin(camel)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Beta-endorphin is an endogenous opioid neuropeptide and peptide hormone produced in certain neurons within the central and peripheral nervous systems. It is one of three endorphins produced in humans, the others being alpha-endorphin and gamma-endorphin . Beta-endorphin is known for its potent analgesic effects and involvement in reward-centric and homeostasis-restoring behaviors .
准备方法
Synthetic Routes and Reaction Conditions: Beta-endorphin is synthesized through the cleavage of pro-opiomelanocortin (POMC), a precursor protein. The cleavage involves prohormone convertases (PC) 1 and 2, which process POMC into adrenocorticotrophic hormone biosynthetic intermediate and beta-lipotropic hormone. Beta-lipotropic hormone is further cleaved into beta-endorphin and gamma-lipotropic hormone .
Industrial Production Methods: Industrial production of beta-endorphin typically involves recombinant DNA technology. This method uses genetically engineered microorganisms to produce large quantities of the peptide. The process includes the insertion of the gene encoding beta-endorphin into a suitable expression vector, which is then introduced into a host organism such as Escherichia coli. The host organism expresses the peptide, which is then purified through various chromatographic techniques .
化学反应分析
Types of Reactions: Beta-endorphin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its biological activity and stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate. These reactions typically occur under mild conditions to prevent peptide degradation.
Reduction: Reducing agents such as dithiothreitol (DTT) and beta-mercaptoethanol are used to reduce disulfide bonds within the peptide.
Substitution: Substitution reactions often involve the modification of amino acid residues within the peptide.
Major Products Formed: The major products formed from these reactions include modified peptides with altered biological activity and stability. For example, oxidation can lead to the formation of sulfoxides and sulfones, while reduction can result in the cleavage of disulfide bonds .
科学研究应用
Beta-endorphin has a wide range of scientific research applications, including:
Chemistry: Used as a model peptide for studying protein folding and stability.
Biology: Investigated for its role in modulating pain perception and stress responses.
Medicine: Explored for its potential therapeutic applications in pain management, psychiatric disorders, and neurodegenerative diseases.
Industry: Utilized in the development of diagnostic assays and therapeutic formulations
作用机制
Beta-endorphin exerts its effects primarily by binding to mu opioid receptors, which are distributed throughout the body, brain, and immune cells. Upon binding, beta-endorphin activates these receptors, leading to the inhibition of adenylate cyclase activity, reduced cyclic adenosine monophosphate (cAMP) levels, and decreased neuronal excitability. This results in analgesic effects, modulation of stress responses, and regulation of immune function .
相似化合物的比较
- Alpha-endorphin
- Gamma-endorphin
- Enkephalins
- Dynorphins
Comparison: Beta-endorphin is unique among these compounds due to its higher potency and longer-lasting effects. While alpha-endorphin and gamma-endorphin also bind to opioid receptors, they exhibit lower analgesic potency compared to beta-endorphin. Enkephalins and dynorphins, on the other hand, have different receptor affinities and physiological roles. Enkephalins primarily bind to delta opioid receptors, while dynorphins have a higher affinity for kappa opioid receptors .
Beta-endorphin’s unique properties make it a valuable target for research and therapeutic applications, particularly in the fields of pain management and neuropsychiatric disorders .
属性
IUPAC Name |
5-amino-2-[[2-[[6-amino-2-[[6-amino-2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[2-[[4-amino-2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[1-[2-[[5-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]propanoylamino]-3-(1H-imidazol-4-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]acetyl]amino]-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C155H250N42O44S/c1-17-82(9)123(150(235)182-99(44-29-34-61-160)134(219)186-109(70-116(164)206)139(224)171-84(11)128(213)183-108(69-92-72-166-78-170-92)144(229)178-96(41-26-31-58-157)132(217)175-95(40-25-30-57-156)131(216)169-75-120(210)173-103(155(240)241)51-54-115(163)205)193-151(236)124(83(10)18-2)192-129(214)85(12)172-140(225)110(71-117(165)207)185-133(218)97(42-27-32-59-158)177-143(228)107(68-90-38-23-20-24-39-90)184-141(226)104(64-79(3)4)188-152(237)126(87(14)201)195-149(234)122(81(7)8)191-145(230)105(65-80(5)6)187-148(233)113-45-35-62-197(113)154(239)127(88(15)202)196-137(222)100(50-53-114(162)204)179-146(231)111(76-198)189-135(220)98(43-28-33-60-159)176-136(221)101(52-55-121(211)212)180-147(232)112(77-199)190-153(238)125(86(13)200)194-138(223)102(56-63-242-16)181-142(227)106(67-89-36-21-19-22-37-89)174-119(209)74-167-118(208)73-168-130(215)94(161)66-91-46-48-93(203)49-47-91/h19-24,36-39,46-49,72,78-88,94-113,122-127,198-203H,17-18,25-35,40-45,50-71,73-77,156-161H2,1-16H3,(H2,162,204)(H2,163,205)(H2,164,206)(H2,165,207)(H,166,170)(H,167,208)(H,168,215)(H,169,216)(H,171,224)(H,172,225)(H,173,210)(H,174,209)(H,175,217)(H,176,221)(H,177,228)(H,178,229)(H,179,231)(H,180,232)(H,181,227)(H,182,235)(H,183,213)(H,184,226)(H,185,218)(H,186,219)(H,187,233)(H,188,237)(H,189,220)(H,190,238)(H,191,230)(H,192,214)(H,193,236)(H,194,223)(H,195,234)(H,196,222)(H,211,212)(H,240,241) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQALISCIMNBRAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(C)C(=O)NC(CC1=CNC=N1)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(C)C)NC(=O)C(C(C)O)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C3CCCN3C(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CCSC)NC(=O)C(CC4=CC=CC=C4)NC(=O)CNC(=O)CNC(=O)C(CC5=CC=C(C=C5)O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C155H250N42O44S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



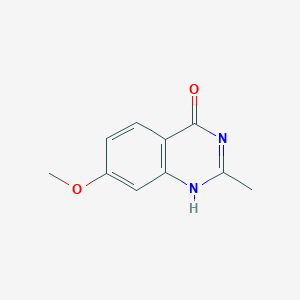
![6-Methyl-N-((6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepin-3-Yl)Methyl)Pyridazin-3-Amine](/img/structure/B8262114.png)

![N-(Cyclopropylmethyl)-1-methyl-6-(piperidin-4-yl)-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B8262123.png)
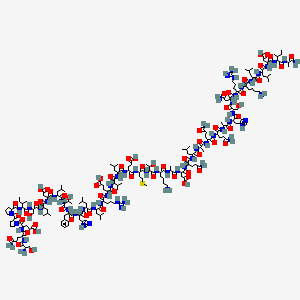
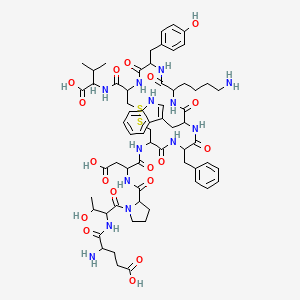
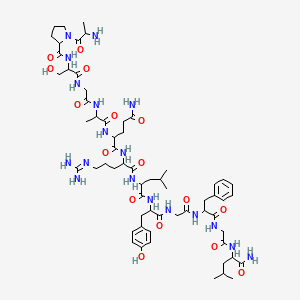
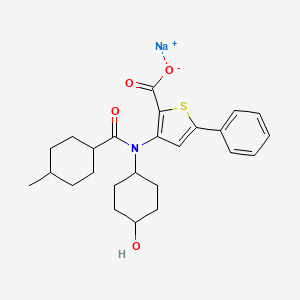


![N-[(1R)-3-[(2Z)-2-[(4R)-3,4-dimethyl-1,3-thiazolidin-2-ylidene]hydrazinyl]-1-(oxan-4-yl)-2,3-dioxopropyl]cycloheptanecarboxamide](/img/structure/B8262181.png)
